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Abstract

Mitochondria are central to cellular metabolism, energy production, and signaling. Their
dysfunction is a hallmark of numerous pathologies, including cardiovascular and
neurodegenerative diseases. Magnesium is an essential cation for mitochondrial function,
acting as a critical cofactor for hundreds of enzymes and being indispensable for the synthesis
and utilization of ATP. Orotic acid, an intermediate in pyrimidine biosynthesis, has been shown
to support cellular energy status, particularly under conditions of metabolic stress. Magnesium
orotate, a salt combining these two components, has garnered significant interest for its
potential therapeutic effects, which are thought to be mediated, in large part, through the
preservation and enhancement of mitochondrial function. This technical guide provides a
comprehensive review of the molecular mechanisms underpinning the effects of magnesium
orotate on mitochondria. It synthesizes quantitative data from key preclinical studies, details
relevant experimental protocols, and visualizes the complex biological pathways involved. The
evidence presented highlights the synergistic action of magnesium and orotic acid in
supporting mitochondrial bioenergetics, integrity, and redox balance, offering a valuable
resource for professionals engaged in basic research and the development of novel therapeutic
strategies targeting mitochondrial health.
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The Foundational Roles of Magnesium and Orotic
Acid in Mitochondrial Biology

Mitochondrial vitality is inextricably linked to the availability of essential cofactors and metabolic
precursors. Magnesium and orotic acid are two such molecules that play fundamental, albeit
distinct, roles in mitochondrial homeostasis.

Magnesium: The Essential Cation for Mitochondrial
Bioenergetics and Integrity

Magnesium (Mg?*) is the second most abundant intracellular cation and is critically involved in
virtually every major metabolic pathway. Within the mitochondria, its roles are multifaceted:

o ATP Synthesis and Stability: The primary energy currency of the cell, adenosine triphosphate
(ATP), is biologically active almost exclusively as a complex with magnesium (Mg-ATP).[1][2]
Magnesium ions stabilize the phosphate chain of the ATP molecule, facilitating the transfer of
phosphate groups in phosphorylation reactions, which is the essence of energy transfer.[1]

e Enzymatic Activation: Over 300 enzymatic reactions depend on magnesium as a cofactor.[3]
This includes numerous key enzymes within the mitochondrial matrix, such as those in the
tricarboxylic acid (TCA) cycle and the Fo/F1-ATP synthase complex responsible for oxidative
phosphorylation (OXPHOS).[4]

e Mitochondrial Membrane Potential and Integrity: Magnesium is crucial for maintaining the
mitochondrial membrane potential (Awm), which is the driving force for ATP synthesis.[5] It
also plays a protective role by delaying the opening of the mitochondrial permeability
transition pore (MPTP), a key event in the initiation of apoptosis or programmed cell death.

[6]

» Redox Balance: Intracellular magnesium deficiency is strongly correlated with mitochondrial
oxidative stress.[7] A lack of magnesium can impair the function of the electron transport
chain (ETC), leading to increased production of reactive oxygen species (ROS). Conversely,
adequate magnesium levels support mitochondrial antioxidant defense systems.[7]
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Orotic Acid: A Precursor for Pyrimidines and a
Modulator of Cellular Energy

Orotic acid (OA) is a natural substance and a key intermediate in the de novo biosynthesis of
pyrimidine nucleotides (e.g., UTP, CTP), which are essential for the synthesis of DNA, RNA,
and various coenzymes.[8][9] Its contribution to mitochondrial function is primarily metabolic:

o Support for Nucleic Acid Synthesis: Robust mitochondrial function requires the synthesis of
mitochondrial DNA (mtDNA) and RNA. By providing the building blocks for pyrimidines,
orotic acid supports mitochondrial biogenesis and repair.[10]

o Enhanced Energy Status: In states of cellular stress, such as myocardial injury, orotic acid
has been shown to improve the cellular energy status by stimulating the synthesis of
glycogen and ATP.[8][9]

o Magnesium-Fixing Agent: During hypoxic conditions, myocardial energy-rich phosphates like
ATP are depleted, leading to a loss of intracellular magnesium.[8] Orotic acid, by promoting
the synthesis of ATP, provides additional binding sites for magnesium, thereby helping to
preserve intracellular magnesium levels. This has led to its classification as a "Mg-fixing
agent".[8][11]

The Synergistic Impact of Magnesium Orotate on
Mitochondrial Function

The combination of magnesium and orotic acid in a single compound is proposed to offer
synergistic benefits, primarily through enhanced bioavailability and a dual-pronged approach to
supporting mitochondrial bioenergetics. Orotic acid is believed to act as a catrrier, facilitating the
transport of magnesium into cells and increasing its availability to subcellular compartments,
including mitochondria.[3][12]

Cardioprotection in Ischemia-Reperfusion Injury

One of the most studied areas is the effect of magnesium orotate in the context of cardiac
ischemia-reperfusion (I/R) injury, a condition characterized by severe mitochondrial
dysfunction.

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16366126/
https://www.researchgate.net/publication/7404746_Magnesium_orotate--experimental_and_clinical_evidence
https://pmc.ncbi.nlm.nih.gov/articles/PMC8705522/
https://pubmed.ncbi.nlm.nih.gov/16366126/
https://www.researchgate.net/publication/7404746_Magnesium_orotate--experimental_and_clinical_evidence
https://pubmed.ncbi.nlm.nih.gov/16366126/
https://pubmed.ncbi.nlm.nih.gov/16366126/
https://www.semanticscholar.org/paper/Magnesium-orotate--experimental-and-clinical-Classen/c12c79c611ed9a7fd9ab4f3f3f6b1ce8002c14ec
https://www.benchchem.com/product/b1229137?utm_src=pdf-body
https://www.wbcil.com/blog/introduction-to-magnesium-orotate-understanding-its-unique-benefits/
https://www.wbcil.com/blog/heart-health-and-magnesium-orotate/
https://www.benchchem.com/product/b1229137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Improved Mitochondrial Respiration: Studies on isolated rat hearts subjected to I/R injury
have demonstrated that acute administration of magnesium orotate at the onset of
reperfusion significantly improves mitochondrial respiration. This effect was observed for
both NAD-linked (Complex I) and FAD-linked (Complex Il) substrates.[13]

e Inhibition of MPTP Opening: In-vitro assays have shown that magnesium orotate
significantly delays the opening of the mitochondrial permeability transition pore following
simulated I/R.[6] This action is a critical mechanism for preventing cell death and preserving

myocardial tissue.

A Supportive Role in a Neurodegenerative Disease
Model

Mitochondrial dysfunction is a key pathological feature of Alzheimer's disease (AD). Research
using the TgF344-AD rat model has explored the potential of magnesium orotate as part of a
therapeutic cocktail.

» Restoration of Mitochondrial Activity: In this model, transgenic rats exhibited significant
reductions in the activity of mitochondrial Complex | and overall oxidative phosphorylation
capacity in the hippocampus.[10][14] While magnesium orotate administered alone did not
produce a statistically significant effect on respiration, a "cocktail" containing magnesium
orotate (500 mg/kg), benfotiamine, folic acid, vitamin B12, and vitamin D3 impressively
restored the diminished Complex | and OXPHOS activities to wild-type levels.[10][14][15]
This suggests that magnesium orotate may act synergistically with other nutrients to
overcome established mitochondrial deficits.

Reversal of Diabetes-Associated Mitochondrial
Dysfunction

In a mouse model of type 2 diabetes (DM), which is associated with cardiac diastolic
dysfunction and mitochondrial impairment, dietary magnesium supplementation was shown to

have profound restorative effects.

o Enhanced ATP Production and Reduced Oxidative Stress: Cardiomyocytes from diabetic
mice showed decreased mitochondrial ATP production, a 1.7-fold increase in mitochondrial
ROS, depolarization of the mitochondrial membrane, and mitochondrial Ca2* overload.[5][16]
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Magnesium supplementation for six weeks reversed these deficits, leading to increased ATP
production, decreased ROS and Ca2* overload, and repolarization of the mitochondrial
membrane.[5][17]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited preclinical studies,
providing a clear comparison of the effects of magnesium orotate and magnesium
supplementation on various parameters of mitochondrial function.

Table 1: Effects of Magnesium Orotate on Mitochondrial Respiration in Ischemic Rat Hearts
(Data sourced from Sandica et al., Heart Journal, 2011)[13]

Oxygen
Consumption

Respiratory

Treatment Respiratory )
Substrate (nanoatoms Control Ratio
Group State .
O/min/mg (RCR)
protein)
) Glutamate/Malat  State 3 (ADP-
Ischemic Control ) 350 +13 6.2 +0.38
e (Complex 1) stimulated)
Mg-Orotate (28 Glutamate/Malat  State 3 (ADP-
_ _ _ 514 + 29 8.0+0.28
min Ischemia) e (Complex 1) stimulated)
Mg-Orotate (3 Glutamate/Malat  State 3 (ADP-
) ) ] 386 £ 17 Not Reported
min Reperfusion) e (Complex I) stimulated)
) Succinate State 3 (ADP-
Ischemic Control _ 355+ 15 Not Reported
(Complex I1) stimulated)
Mg-Orotate (28 Succinate State 3 (ADP-
) ) ) 488 + 25 Not Reported
min Ischemia) (Complex 1) stimulated)
Mg-Orotate (3 Succinate State 3 (ADP-
) ) ] 463 = 20 Not Reported
min Reperfusion)  (Complex II) stimulated)

Table 2: Effects of Magnesium Supplementation on Mitochondrial Function in Diabetic Mouse
Cardiomyocytes (Data sourced from Al-Z M et al., JCI Insight, 2019)[5][17]
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. ) . ] Mitochondrial
Mitochondrial Mitochondrial

Mitochondrial Membrane

ATP (nmol/L Ca** Load )
Group ROS (Fold of Potential (JC-1

per mg (Fold of

. Control) Red/Green
protein) Control) .
Ratio)
Control (CT) 89+6 1.0 (baseline) 1.0 (baseline) 1.72+0.18
Diabetic (DM) 66 +9 1.7+0.2 3.71+£1.28 0.65 £ 0.06
Diabetic + Mg 119 + 10 Suppressed (P < Decreased (P < Repolarized (P <
+

(DM+Mg) 0.05 vs DM) 0.01 vs DM) 0.0001 vs DM)

Table 3: Effects of a Nutrient "Cocktail" (including Magnesium Orotate) on Mitochondrial
Respiration in TgF344-AD Rats (Data sourced from Voelker, C., et al., Pharmaceuticals, 2021)
[10][18]

% Improvement

% Change vs Wild- . _—
with Cocktail (in Tg

Group (Young
Parameter

Rats, 6-7 months) Type

rats)
Transgenic (TQ) Complex | Respiration  -50% Increased (P < 0.001)
Transgenic (Tg) OXPHOS Capacity -51% +34% (P < 0.01)

. % Improvement
Group (Aged Rats, % Change vs Wild-

Parameter

with Cocktail (in Tg

15-16 months) Type

rats)
Transgenic (TQ) Complex | Respiration  -60% Restored to WT levels
Transgenic (Tg) OXPHOS Capacity -71% +78% (P < 0.01)

Table 4: Extracellular Magnesium Concentrations in Rat Brains after Magnhesium Orotate
Administration (Data sourced from Voelker, C., et al., Pharmaceuticals, 2021)[10][18]
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Rat Group (Young, 6-7

Extracellular Mg?* (mM,

months) Treatment average)

Wild-Type (WT) Untreated 0.57

Wild-Type (WT) Mg-Orotate Increased (P < 0.05 vs WT)
Transgenic (TQ) Untreated 0.77

Transgenic (TQ) Mg-Orotate Increased (P < 0.05 vs TQ)

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to

magnesium, orotic acid, and mitochondrial function.
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Caption: Impact of Magnesium Deficiency on Mitochondrial Function.
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Caption: Synergistic Mechanisms of Magnesium Orotate on Mitochondria.
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Caption: Workflow for Mitochondrial Isolation and Respirometry.
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Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a
framework for replication and further investigation.

Protocol 1: Measurement of Mitochondrial Respiration in
Isolated Rat Hearts (Ischemia-Reperfusion Model)
(Adapted from Sandica et al., 2011)[13]

e Animal Model: Male adult Wistar rats are anesthetized, and hearts are rapidly excised and
mounted on a Langendorff apparatus.

» Perfusion Protocol: Hearts are subjected to 30 minutes of global ischemia followed by 120
minutes of reperfusion. Treatment groups receive magnesium orotate either during the last
2 minutes of ischemia or the first 3 minutes of reperfusion.

o Mitochondrial Isolation: At 15 minutes post-reperfusion, ventricular tissue is minced and
homogenized in an isolation buffer (e.g., containing sucrose, Tris-HCI, EGTA). Mitochondria
are isolated via differential centrifugation.

o High-Resolution Respirometry: Oxygen consumption is measured polarographically at 37°C
using an oxygraph (e.g., Oroboros Instruments).

o Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

o State 2 (Basal) Respiration: Measured after the addition of mitochondria to the respiration
medium.

o Complex I-linked Respiration: Initiated by adding NAD-linked substrates (e.g., 10 mM
glutamate, 5 mM malate).

o State 3 (Active) Respiration: Stimulated by the addition of a saturating concentration of
ADP (e.g., 1 mM).

o Complex ll-linked Respiration: Measured in a separate run using a Complex Il substrate
(e.g., 10 mM succinate) in the presence of a Complex I inhibitor (e.g., rotenone).
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Data Analysis: Respiratory rates are expressed as nanoatoms of oxygen per minute per
milligram of mitochondrial protein. The Respiratory Control Ratio (RCR) is calculated as the
ratio of State 3 to State 2 respiration, indicating the coupling efficiency of oxidative
phosphorylation.

Protocol 2: Assessment of Mitochondrial Function in
Isolated Cardiomyocytes (Diabetes Model)

(Adapted from Al-Z M et al., 2019)[5][17]

Cell Isolation: Ventricular cardiomyocytes are isolated from control, diabetic, and
magnesium-treated diabetic mice by enzymatic digestion (e.g., collagenase).

Mitochondrial ATP Production: Isolated cardiomyocytes are permeabilized (e.g., with
saponin). ATP synthesis is measured using a luciferin/luciferase-based assay in the
presence of mitochondrial substrates (e.g., pyruvate, malate) and ADP. Results are
normalized to total protein content.

Mitochondrial ROS Measurement: Cells are loaded with a mitochondria-specific ROS
indicator dye (e.g., MitoSOX Red). Fluorescence intensity is measured via confocal
microscopy or a plate reader to quantify superoxide production.

Mitochondrial Membrane Potential (Am) Assessment: Cells are incubated with a ratiometric
fluorescent dye such as JC-1. The ratio of red (J-aggregates in high-potential mitochondria)
to green (monomers in low-potential mitochondria) fluorescence is quantified as an index of
Apm.

Mitochondrial Calcium (Ca?*) Measurement: Cardiomyocytes are loaded with a fluorescent
Caz* indicator (e.g., Rhod-2 AM), which accumulates in mitochondria. Changes in
fluorescence intensity are monitored to assess mitochondrial Ca2* handling and load.

Protocol 3: High-Resolution Respirometry in Isolated
Hippocampal Mitochondria (AD Model)

(Adapted from Voelker, C., et al., 2021)[10][15]
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e Animal Model and Treatment: TgF344-AD rats and wild-type controls receive vehicle or a
nutrient cocktail (containing 500 mg/kg magnesium orotate) via oral gavage for 14 days.

e Mitochondrial Isolation: On day 14, animals are euthanized, and hippocampi are rapidly
dissected. Mitochondria are isolated from the tissue using a specific mitochondrial isolation
kit or standard differential centrifugation protocols adapted for brain tissue.

» Respirometry: Oxygen consumption is measured using an Oroboros O2k high-resolution
respirometer.

e SUIT Protocol for Specific Complex Activities:

o Complex I (CI): Respiration is measured with pyruvate, malate, and glutamate, followed by
the addition of ADP. CI activity is calculated as the rotenone-sensitive portion of
respiration.

o Complex Il (CII): Following CI inhibition with rotenone, succinate is added to measure ClI-
linked respiration.

o Oxidative Phosphorylation (OXPHOS) Capacity: Measured by the sequential addition of
substrates for Cl and CII, followed by ADP, to determine the maximum coupled respiration.

o Data Normalization: All raw oxygen flux data is normalized to the activity of citrate synthase,
a mitochondrial matrix enzyme, to account for variations in mitochondrial content between
samples.

Conclusion and Future Directions

The available evidence strongly supports a significant and beneficial role for magnesium
orotate in modulating mitochondrial function. The dual action of its components—magnesium
as an essential enzymatic cofactor and bioenergetic stabilizer, and orotic acid as a pyrimidine
precursor and metabolic supporter—creates a powerful synergy. This synergy is most evident
under conditions of cellular stress, such as ischemia-reperfusion injury, neurodegeneration, and
metabolic disease, where magnesium orotate has been shown to improve respiratory
efficiency, enhance ATP production, and protect against oxidative damage and cell death.
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For researchers and drug development professionals, magnesium orotate represents a
compelling compound for strategies aimed at preserving mitochondrial health. The quantitative
data and detailed protocols provided in this guide offer a solid foundation for further
investigation into its therapeutic potential.

Future research should focus on:

» Elucidating the precise transport mechanisms by which the orotate moiety enhances
magnesium uptake into specific cell types and subcellular compartments.

o Conducting clinical trials to translate the promising preclinical findings in cardiovascular and
neurodegenerative diseases into therapeutic applications for patients.

 Investigating the long-term effects of magnesium orotate supplementation on mitochondrial
biogenesis and turnover (mitophagy).

o Exploring its efficacy in other mitochondrial-related pathologies, such as rare genetic
mitochondrial diseases and age-related metabolic decline.

By continuing to unravel the complex interplay between magnesium orotate and mitochondrial
biology, the scientific community can unlock new avenues for treating a wide range of
debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Magnesium Orotate Supplier | For Research Use Only [benchchem.com]

2. Magnesium in biology - Wikipedia [en.wikipedia.org]

3. wbcil.com [wbcil.com]

4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1229137?utm_src=pdf-body
https://www.benchchem.com/product/b1229137?utm_src=pdf-body
https://www.benchchem.com/product/b1229137?utm_src=pdf-body
https://www.benchchem.com/product/b1229137?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B1229137
https://en.wikipedia.org/wiki/Magnesium_in_biology
https://www.wbcil.com/blog/introduction-to-magnesium-orotate-understanding-its-unique-benefits/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5516748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5516748/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac
diastolic function [insight.jci.org]

e 6. Magnesium orotate elicits acute cardioprotection at reperfusion in isolated and in vivo rat
hearts - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. Magnesium orotate--experimental and clinical evidence - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. researchgate.net [researchgate.net]

» 10. Effects of Magnesium Orotate, Benfotiamine and a Combination of Vitamins on
Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer’s Disease
- PMC [pmc.ncbi.nlm.nih.gov]

e 11. Magnesium orotate--experimental and clinical evidence. | Semantic Scholar
[semanticscholar.org]

e 12. wbcil.com [wbcil.com]
e 13. heart.bomj.com [heart.bmj.com]

» 14, Effects of Magnesium Orotate, Benfotiamine and a Combination of Vitamins on
Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer's Disease
- PubMed [pubmed.ncbi.nim.nih.gov]

e 15. researchgate.net [researchgate.net]
e 16. researchgate.net [researchgate.net]

e 17. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic
function - PMC [pmc.ncbi.nlm.nih.gov]

e 18. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [An In-depth Technical Guide on Magnesium Orotate
and Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1229137#magnesium-orotate-and-mitochondrial-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://insight.jci.org/articles/view/123182
https://insight.jci.org/articles/view/123182
https://pubmed.ncbi.nlm.nih.gov/23458194/
https://pubmed.ncbi.nlm.nih.gov/23458194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7598282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7598282/
https://pubmed.ncbi.nlm.nih.gov/16366126/
https://pubmed.ncbi.nlm.nih.gov/16366126/
https://www.researchgate.net/publication/7404746_Magnesium_orotate--experimental_and_clinical_evidence
https://pmc.ncbi.nlm.nih.gov/articles/PMC8705522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8705522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8705522/
https://www.semanticscholar.org/paper/Magnesium-orotate--experimental-and-clinical-Classen/c12c79c611ed9a7fd9ab4f3f3f6b1ce8002c14ec
https://www.semanticscholar.org/paper/Magnesium-orotate--experimental-and-clinical-Classen/c12c79c611ed9a7fd9ab4f3f3f6b1ce8002c14ec
https://www.wbcil.com/blog/heart-health-and-magnesium-orotate/
https://heart.bmj.com/content/97/24/e8.1
https://pubmed.ncbi.nlm.nih.gov/34959619/
https://pubmed.ncbi.nlm.nih.gov/34959619/
https://pubmed.ncbi.nlm.nih.gov/34959619/
https://www.researchgate.net/publication/356676622_Effects_of_Magnesium_Orotate_Benfotiamine_and_a_Combination_of_Vitamins_on_Mitochondrial_and_Cholinergic_Function_in_the_TgF344-AD_Rat_Model_of_Alzheimer's_Disease
https://www.researchgate.net/publication/282117349_Magnesium_orotate_in_severe_congestive_heart_failure_MACH
https://pmc.ncbi.nlm.nih.gov/articles/PMC6485371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6485371/
https://www.mdpi.com/1424-8247/14/12/1218
https://www.benchchem.com/product/b1229137#magnesium-orotate-and-mitochondrial-function
https://www.benchchem.com/product/b1229137#magnesium-orotate-and-mitochondrial-function
https://www.benchchem.com/product/b1229137#magnesium-orotate-and-mitochondrial-function
https://www.benchchem.com/product/b1229137#magnesium-orotate-and-mitochondrial-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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